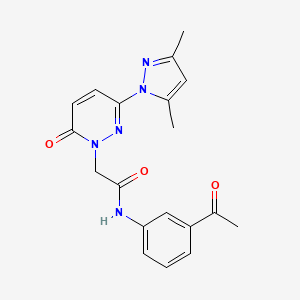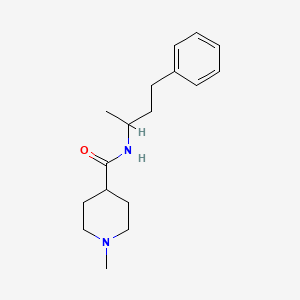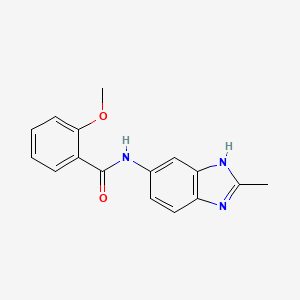![molecular formula C24H24N4O3 B4517969 1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B4517969.png)
1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
Übersicht
Beschreibung
1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings.
Vorbereitungsmethoden
The synthesis of 1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired transformations.
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and other advanced technologies to streamline the production process.
Analyse Chemischer Reaktionen
1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde, while reduction could result in the formation of an alcohol .
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties, with research indicating that it can inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound’s ability to interfere with DNA synthesis and induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, this compound may also have applications in other areas of chemistry and biology. For example, its unique structure could make it a useful building block for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets within the cell. Research has shown that it can bind to and inhibit the activity of certain enzymes involved in DNA synthesis, leading to the disruption of cell division and the induction of apoptosis . Molecular docking studies have provided insights into the binding orientations of the compound within the active site of these enzymes, further elucidating its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one stands out due to its unique structure and potent biological activity. Similar compounds include other derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which have also been studied for their anti-cancer properties . the specific combination of functional groups in this compound provides it with distinct advantages in terms of its potency and selectivity.
Eigenschaften
IUPAC Name |
1-ethyl-3-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-7-methyl-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-27-13-19(22(29)16-7-5-14(2)25-23(16)27)24(30)28-10-9-21-18(12-28)17-11-15(31-3)6-8-20(17)26-21/h5-8,11,13,26H,4,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTPUJXGWROIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B4517886.png)

![4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE](/img/structure/B4517902.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B4517915.png)
![N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4517918.png)
![3-{[2-(4-ethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4517920.png)
![N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4517921.png)
![3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4517943.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4517950.png)




![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4517977.png)
